Ethyl 6-heptenoate
Overview
Description
Mechanism of Action
C9H16O2C_9H_{16}O_2C9H16O2
. This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Mode of Action
It has been used in a stereoselective synthesis of (+)-physoperuvine using a tandem aza-claisen rearrangement and ring closing metathesis reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-heptenoate can be synthesized through the esterification of 6-heptenoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a solvent such as toluene, with sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction mixture is then neutralized, and the product is purified by distillation .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous flow reactors may be used to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-heptenoate undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, thioesters, ethers.
Scientific Research Applications
Ethyl 6-heptenoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: As a flavoring agent in studies related to food science and sensory analysis.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of fragrances, flavors, and other specialty chemicals
Comparison with Similar Compounds
Methyl 6-heptenoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl heptanoate: Similar structure but without the double bond in the carbon chain.
6-heptenoic acid: The corresponding carboxylic acid without the ester group
Uniqueness: this compound is unique due to its specific ester group and double bond, which confer distinct chemical reactivity and sensory properties. Its combination of a fruity odor and reactivity makes it valuable in both industrial and research applications .
Properties
IUPAC Name |
ethyl hept-6-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h3H,1,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJATNSAFIFEDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339964 | |
Record name | Ethyl 6-heptenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25118-23-4 | |
Record name | Ethyl 6-heptenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6-heptenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 6-heptenoate in olefin metathesis reactions?
A1: this compound serves as a model substrate for investigating the catalytic activity and selectivity of well-defined tungsten and molybdenum pre-catalysts in cross-metathesis reactions [, ]. Specifically, its reaction with 1-octene allows researchers to assess the catalyst's performance in forming cross-coupled products while minimizing self-metathesis byproducts.
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